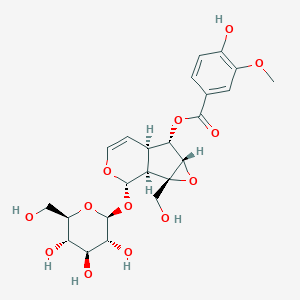

Picroside Ii

Descripción

RN given for (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6abeta))-isomer; structure in first source

Propiedades

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNILCMFRRDTEY-NUGKWEEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904845 | |

| Record name | Picroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-20-9, 1961245-47-5 | |

| Record name | Picroside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picroside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961245475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROSIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX0PFP9RVI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Picroside II mechanism of action in neuroprotection

An In-depth Technical Guide to the Neuroprotective Mechanisms of Picroside II

Executive Summary

This compound, a primary active iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Its mechanism of action is multifaceted, targeting key pathological cascades including oxidative stress, apoptosis, neuroinflammation, and blood-brain barrier disruption. This compound effectively scavenges reactive oxygen species (ROS), inhibits pro-inflammatory signaling pathways such as TLR4/NF-κB and the NLRP3 inflammasome, and prevents neuronal apoptosis by modulating the p53 and mitochondrial-cytochrome C pathways. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Cerebral ischemia, commonly associated with stroke, is a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving an initial cell death cascade in the ischemic core followed by a secondary wave of neuronal damage in the surrounding penumbra, which is exacerbated upon reperfusion. This secondary injury is driven by a combination of oxidative stress, excitotoxicity, inflammation, and apoptosis.[1][2][3] this compound has emerged as a promising neuroprotective agent due to its ability to counteract these pathological processes.[4][5] Numerous preclinical studies have demonstrated its efficacy in reducing infarct volume, improving neurological function, and protecting neuronal and vascular structures after cerebral I/R injury.[6][7][8]

Core Neuroprotective Mechanisms of Action

The neuroprotective effects of this compound are not mediated by a single target but rather through the modulation of multiple, interconnected signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of I/R injury. This compound mitigates this by directly scavenging ROS and by inhibiting key enzymatic sources of oxidative stress.[9][10] It significantly reduces the activity of NADPH oxidase, a major producer of superoxide radicals, by down-regulating the expression of its subunits, Rac-1 and Nox2.[11][12] Furthermore, this compound has been shown to activate the AMPK-Nrf2 signaling pathway.[13] This leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the endogenous antioxidant defense system.[14][13]

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following I/R. This compound exerts potent anti-apoptotic effects through several mechanisms. It inhibits the p53 signaling pathway, which reduces the expression of the pro-apoptotic protein Bax and increases the anti-apoptotic protein Bcl-2. This modulation of the Bax/Bcl-2 ratio prevents the opening of the mitochondrial permeability transition pore (mPTP).[6][15] By stabilizing the mitochondrial membrane, this compound inhibits the release of key apoptotic factors like cytochrome C and endonuclease G (EndoG) into the cytoplasm.[9][15][16] The subsequent down-regulation of caspase-3, an executioner caspase, ultimately halts the apoptotic cascade.[6][9]

Modulation of Inflammatory Responses

Neuroinflammation significantly contributes to secondary brain damage. This compound demonstrates robust anti-inflammatory activity by suppressing key signaling pathways. It inhibits the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway, a critical upstream regulator of the inflammatory response.[2][3][4][17] This inhibition prevents the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][5][17] Additionally, recent studies indicate that this compound can suppress pyroptosis, an inflammatory form of cell death, by inhibiting the activation of the NLRP3 inflammasome and its downstream effectors, caspase-1 and gasdermin D (GSDMD).[5][18]

Protection of the Blood-Brain Barrier (BBB)

Quantitative Efficacy Data

The neuroprotective effects of this compound have been quantified across various preclinical models. The tables below summarize key findings.

Table 1: Effects on Infarct Volume and Neurological Scores

| Parameter | Model | Treatment Group (Dose) | Outcome | Reference |

|---|---|---|---|---|

| Neurological Score | MCAO/R Rats | This compound (10-20 mg/kg) | Significantly reduced neurological deficit scores | [4][9][20] |

| Infarct Volume | MCAO/R Rats | This compound (10-20 mg/kg) | Significantly decreased cerebral infarct volume | [6][9][20] |

| Brain Water Content | TBI Mice | This compound (20 mg/kg) | Significantly alleviated brain edema | [4] |

| Cognitive Function | APP/PS1 Mice | this compound (20-40 mg/kg) | Improved performance in Morris water maze test |[5] |

Table 2: Modulation of Oxidative Stress Markers

| Marker | Model | Treatment Group | Effect | Reference |

|---|---|---|---|---|

| ROS Content | MCAO/R Rats | This compound | Significantly reduced | [9][11][15] |

| NADPH Oxidase Activity | MCAO/R Rats | This compound | Significantly reduced | [11][12] |

| Rac-1, Nox2 | MCAO/R Rats | This compound | Down-regulated protein expression | [11][12][19] |

| SOD Activity | AlCl₃-induced Amnesia Mice | This compound (20-40 mg/kg) | Significantly increased | [10] |

| Nrf2, HO-1 | NAFLD Model | this compound | Activated/Upregulated expression |[14][13] |

Table 3: Modulation of Apoptotic Markers

| Marker | Model | Treatment Group | Effect | Reference |

|---|---|---|---|---|

| TUNEL-positive cells | MCAO/R Rats | This compound | Significantly decreased number of apoptotic cells | [2][9][21] |

| Caspase-3 | MCAO/R Rats | This compound | Down-regulated expression/activity | [9] |

| Bax | MCAO/R Rats | This compound | Down-regulated expression | [6] |

| Bcl-2 | MCAO/R Rats | This compound | Up-regulated expression | [6] |

| Cytochrome C | MCAO/R Rats | This compound | Down-regulated expression in cytoplasm | [6][9] |

| mPTP Permeability | MCAO/R Rats | this compound | Decreased permeability |[15] |

Table 4: Modulation of Inflammatory Markers

| Marker | Model | Treatment Group | Effect | Reference |

|---|---|---|---|---|

| TNF-α, IL-1β, IL-6 | MCAO/R Rats, TBI Mice | This compound | Significantly decreased expression/levels | [2][4][5][17] |

| TLR4, NF-κB | MCAO/R Rats, TBI Mice | This compound | Significantly down-regulated expression | [2][3][4][17] |

| NLRP3, Caspase-1 | APP/PS1 Mice | This compound | Suppressed expression at mRNA and protein levels | [5] |

| Iba1+ (Microglia) | APP/PS1 Mice | This compound (40 mg/kg) | Significantly decreased number of activated microglia | [5] |

| GFAP+ (Astrocytes) | APP/PS1 Mice | this compound (40 mg/kg) | Significantly decreased number of reactive astrocytes |[5] |

Key Experimental Methodologies

The neuroprotective effects of this compound are predominantly studied using in vivo models of cerebral ischemia and other neurological injuries.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This is the most common model used to simulate focal ischemic stroke.

-

Procedure: Healthy adult male Wistar or Sprague Dawley rats are anesthetized. A monofilament nylon suture is inserted via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.[6] After a period of occlusion (typically 1.5-2 hours), the filament is withdrawn to allow for reperfusion.[9][15] Sham-operated animals undergo the same surgical procedure without the filament insertion.[6]

-

Treatment: this compound (typically 10-20 mg/kg) or vehicle is administered, often via intraperitoneal or intravenous injection, at the onset of reperfusion or within a specific therapeutic window.[9][20][22]

Neurological Deficit Scoring

-

Purpose: To assess functional motor deficits following ischemic injury.

-

Procedure: A modified Neurological Severity Score (mNSS) or Bederson's test is commonly used.[2][9][20] Scoring is based on a series of tasks evaluating motor function, balance, and reflexes. A higher score indicates greater neurological impairment.[9]

Infarct Volume Measurement (TTC Staining)

-

Purpose: To quantify the volume of dead tissue in the brain.

-

Procedure: 24 hours post-MCAO, rats are euthanized, and brains are sectioned. The slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.[9][20][23] Viable tissue stains red, while the infarcted (dead) tissue remains unstained (white). The unstained area is then quantified using image analysis software.[9]

Apoptosis Detection (TUNEL Assay)

-

Purpose: To identify and quantify apoptotic cells in brain tissue sections.

-

Procedure: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used. This method labels the fragmented DNA characteristic of late-stage apoptosis.[2][9] Brain sections are processed according to the kit manufacturer's instructions, and TUNEL-positive cells are counted under a microscope.[2]

Protein Expression Analysis

-

Western Blotting: Used to quantify the expression levels of specific proteins in brain tissue homogenates. Tissue samples are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, NF-κB, Nrf2).[4][6][9]

-

Immunohistochemistry (IHC): Used to visualize the location and expression of proteins within the tissue architecture. Brain sections are incubated with primary antibodies, followed by secondary antibodies conjugated to an enzyme or fluorophore for visualization.[2][4][9]

Conclusion and Future Directions

This compound exhibits robust neuroprotective effects through a constellation of mechanisms that collectively mitigate the pathological damage induced by cerebral ischemia-reperfusion and other neurological insults. Its ability to simultaneously target oxidative stress, apoptosis, inflammation, and BBB breakdown makes it a highly compelling therapeutic candidate. The preclinical data strongly support its potential for development as a treatment for ischemic stroke and possibly other neurodegenerative conditions characterized by these pathological processes, such as Alzheimer's disease.[5]

Future research should focus on several key areas. Firstly, clinical trials are necessary to translate these promising preclinical findings into human therapies. Secondly, studies on the pharmacokinetics and bioavailability of this compound, particularly its ability to cross the blood-brain barrier in humans, are critical. Finally, further investigation into its interaction with other neuroprotective signaling pathways, such as the PI3K/Akt pathway, could reveal additional therapeutic targets and further elucidate its comprehensive mechanism of action.

References

- 1. Neuroprotective Effects of this compound on Rats Following Cerebral Ischemia Reperfusion Injury by Inhibiting p53 Signaling Pathway [wisdomlib.org]

- 2. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of this compound in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]

- 8. Neuroprotective effect of this compound in brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | PLOS One [journals.plos.org]

- 12. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 19. [PDF] this compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | Semantic Scholar [semanticscholar.org]

- 20. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The neuroprotective effect of this compound via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Picrorhiza kurroa, the Biological Source of Picroside II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picrorhiza kurroa, the primary biological source of the pharmacologically significant iridoid glycoside, Picroside II. The document covers the botanical characteristics of the plant, the biosynthesis of this compound, quantitative data on its distribution within the plant, and detailed experimental protocols for its extraction, isolation, and quantification.

Introduction to Picrorhiza kurroa

Picrorhiza kurroa Royle ex Benth, belonging to the Plantaginaceae family, is a perennial medicinal herb indigenous to the alpine Himalayan regions of India, Pakistan, Nepal, Bhutan, and China.[1][2] It thrives at high altitudes, typically between 2,700 and 5,000 meters, in moist, rocky slopes, alpine meadows, and sandy-loam soils.[3][4][5] Commonly known as 'Kutki' or 'Karoo', its rhizomes and roots have been utilized for millennia in traditional Ayurvedic medicine, primarily for treating liver disorders, as well as for its antipyretic, anti-inflammatory, and immunomodulatory properties.[3][4][6][7]

The significant therapeutic potential of P. kurroa is largely attributed to its active constituents, particularly the iridoid glycosides Picroside I and this compound.[5][8] this compound, in particular, has garnered substantial interest for its potent hepatoprotective, antioxidant, and anti-inflammatory activities.[7][9] Due to over-harvesting from the wild to meet commercial demands, the plant is now considered an endangered species, making sustainable cultivation and biotechnological production methods critical areas of research.[4][5][10]

Botanical Description and Distribution of this compound

Picrorhiza kurroa is a small, hairy, perennial herb with a creeping, woody rootstock.[4][5] Its leaves are 5-15 cm long, coarsely toothed, and primarily basal.[3] The plant produces small, pale or purplish-blue flowers arranged in dense terminal spikes.[3][4] The key medicinal compounds are concentrated in the underground parts of the plant.

The biosynthesis and accumulation of this compound are tissue-specific. It is primarily found in the roots, rhizomes, and stolons of the plant.[2][11][12] While shoots are known to synthesize Picroside I, they do not produce this compound.[11][13] This spatial separation of biosynthesis highlights the complex metabolic organization within the plant.

Quantitative Analysis of this compound

The concentration of this compound in Picrorhiza kurroa exhibits significant variation depending on the specific plant part, geographical location, and genotype. This variability is a crucial consideration for the commercial sourcing and standardization of herbal formulations.

| Plant Part | This compound Content (% w/w) | Method of Analysis | Reference |

| Rhizomes (Natural Populations) | 0.01% to 3.18% | HPLC | [14] |

| Crude Drug (Rhizome) | 1.23 ± 0.01% | HPTLC | [15] |

| Methanolic Extract (Rhizome) | 6.34 ± 0.13% | HPTLC | [15] |

| Rhizomes (Methanol Extract via Sonication) | 5.291% | HPLC | [16][17] |

| Callus Culture | 6.34 ± 0.0012 mg/g (0.634%) | HPLC | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the convergence of multiple metabolic pathways, including the mevalonate (MVA), non-mevalonate (MEP), and phenylpropanoid pathways.[11][18] The core structure of this compound is formed by the esterification of catalpol (an iridoid) with vanillic acid.

Recent studies have elucidated that this compound is synthesized via the shikimate/phenylpropanoid pathway.[11] This involves the degradation of ferulic acid to produce vanillic acid, which serves as the immediate precursor that acylates the catalpol moiety.[11][12]

Caption: Biosynthetic pathway of this compound in Picrorhiza kurroa.

Experimental Protocols

This section details the standard methodologies for the extraction, isolation, and quantification of this compound from P. kurroa.

A common procedure involves solvent extraction followed by chromatographic purification.

-

Preparation of Plant Material: Collect fresh roots and rhizomes of P. kurroa. Wash the material thoroughly to remove soil and debris, cut it into small pieces, and shade-dry. Grind the air-dried material into a uniform powder.[16]

-

Solvent Extraction:

-

Maceration/Soxhlet: Extract the dried rhizome powder (e.g., 500 g) with methanol (1 L).[14] Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

-

Ultrasound-Assisted Extraction (Sonication): Mix the powdered plant material (e.g., 2 g) with methanol in a flask and sonicate for approximately 36 minutes. This method has been shown to be efficient in terms of time and yield.[16][17]

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel (60–120 mesh).

-

Load the crude residue onto the column.

-

Elute the column with a gradient of solvents of increasing polarity, starting with petroleum ether, followed by chloroform (CHCl₃), and then increasing concentrations of methanol (MeOH) in chloroform.[14]

-

Collect fractions (e.g., 200 ml each) and monitor them using Thin Layer Chromatography (TLC).

-

Fractions containing this compound, typically eluted with CHCl₃:MeOH mixtures (e.g., 90:10), are pooled and concentrated.[14]

-

-

Further Purification (Optional): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC).[19]

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of pure this compound standard (e.g., 1.0 mg/ml) in methanol.

-

From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 15.625 to 1000 µg/ml) by serial dilution with methanol.[6]

-

Inject a fixed volume (e.g., 20 µl) of each standard solution into the HPLC system to construct a calibration curve.

-

-

Preparation of Sample Solution:

-

Accurately weigh the dried extract and dissolve it in methanol to a known concentration.

-

Filter the solution through a membrane filter (e.g., 0.45 µm) prior to injection.[16]

-

-

HPLC Conditions:

-

Column: Sunfire C18 (4.6 × 250 mm, 5 µm) or equivalent reversed-phase column.[16]

-

Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and glacial acetic acid. A common mobile phase for HPTLC which can be adapted for HPLC is ethyl acetate–methanol–glacial acetic acid (5:1:0.3, v/v/v).[15]

-

Flow Rate: Typically 1.0 ml/min.

-

Temperature: Maintained at a constant temperature, e.g., 24 ± 1°C.[16]

-

-

Quantification:

-

Inject the prepared sample solution (e.g., 20 µl) into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (typically around 5.6 minutes).[6]

-

Calculate the concentration of this compound in the sample by comparing the peak area with the standard calibration curve.

-

Caption: Workflow for this compound extraction, isolation, and quantification.

Conclusion

Picrorhiza kurroa remains the exclusive and most significant biological source of this compound. A thorough understanding of its botany, biosynthetic pathways, and the factors influencing this compound concentration is essential for drug development professionals. The methodologies outlined in this guide for extraction, isolation, and quantification provide a robust framework for researchers working with this valuable natural compound. Given the endangered status of the plant, future research should also focus on developing sustainable in vitro production systems to ensure a stable supply of this compound for clinical and pharmaceutical applications.

References

- 1. thepab.org [thepab.org]

- 2. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review [mdpi.com]

- 3. Picrorhiza kurroa - Wikipedia [en.wikipedia.org]

- 4. The official website of Great Himalayan National Park | A UNESCO World Heritage [greathimalayannationalpark.org]

- 5. ijramr.com [ijramr.com]

- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbpas.com [ijbpas.com]

- 9. This compound: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa [frontiersin.org]

- 14. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. globaljournals.org [globaljournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

In Vivo Pharmacokinetic Profile of Picroside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of Picroside II, a primary bioactive iridoid glycoside derived from Picrorhiza kurroa. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents detailed experimental protocols from cited studies, and visualizes relevant metabolic and experimental workflows.

Executive Summary

This compound, a compound of significant interest for its hepatoprotective, anti-inflammatory, and antioxidant properties, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability.[1][2] Studies in various animal models, including rats and dogs, indicate rapid distribution and elimination following intravenous administration.[2] The primary metabolism of this compound involves intestinal microbial flora, as well as Phase I (demethylation, hydroxylation) and Phase II (glucuronidation, sulfation) reactions.[1][2] This guide consolidates the quantitative data and methodologies from key in vivo studies to provide a foundational resource for further research and development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in multiple preclinical studies. The data varies depending on the animal model, dose, and route of administration.

Table 2.1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (hng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |

| Oral (Iridoid Fraction) | - | 104.6 | < 6 | 1099.68 ± 7.45 | 8 | - | [3] |

| Oral (Kutkin) | 55 mg/kg | - | 1 | - | - | Low | [1][3] |

| Oral | 20 mg/kg | - | - | - | - | - | [4] |

| Intravenous | 10 mg/kg | - | - | - | - | - | [4] |

| Oral (Mixture) | 10 mg/kg | - | - | - | - | < 12.37% | [5][6] |

| Intravenous (Mixture) | 1 mg/kg | - | - | - | - | - | [5] |

*Kutkin is a mixture containing Picroside I and this compound.

Table 2.2: Pharmacokinetic Parameters of this compound in Dogs

| Administration Route | Dose Range | Pharmacokinetic Model | Linearity | Reference |

| Intravenous | 5 to 20 mg/kg | Two-compartment open model | Linear | [2][7] |

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.

Study in Sprague-Dawley Rats (Oral Administration)

-

Animal Model: The studies utilized Sprague-Dawley (SD) rats.[1][5]

-

Dosing:

-

Sample Collection:

-

Biological samples were collected at specified time points: 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[5]

-

-

Analytical Method:

-

LC-ESI-MS: A liquid chromatography-electrospray ionization-mass spectrometry method was developed for the simultaneous determination of Picroside I and II in rat plasma.[1]

-

UPLC-MS/MS: An ultra-performance liquid chromatography-tandem mass spectrometry method was used for the simultaneous quantification of four picrosides.[5]

-

Chromatography: A UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) was used.[5]

-

Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid was employed at a flow rate of 0.4 mL/min.[5]

-

Detection: Multiple reaction monitoring (MRM) was used in negative ion mode. The transition for this compound was m/z 511.1→234.9.[5]

-

-

Tissue Distribution Study in Wistar Rats

-

Animal Model: Wistar rats were used for the tissue distribution study.[4]

-

Dosing: this compound solution was administered orally at a dose of 20 mg/kg.[4]

-

Sample Collection:

-

At predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), six animals per time point were anesthetized for blood collection from the postorbital vein.[4]

-

Tissues including the liver, heart, spleen, lung, kidney, brain, testicle, uterus, and ovary were collected immediately after cervical dislocation.[4]

-

-

Analytical Method:

-

UHPLC-MS/MS: An ultra-high-performance liquid chromatography-mass spectrometry method was used in negative-ion mode to measure this compound concentrations in plasma and tissue samples.[4]

-

Study in Dogs (Intravenous Administration)

-

Animal Model: The study was conducted on dogs.[7]

-

Dosing: this compound was administered intravenously.[2]

-

Sample Collection: Plasma samples were collected at various time points.

-

Analytical Method:

-

HPLC-UV: A high-performance liquid chromatography method with UV detection was developed.[7]

-

Internal Standard: Paeoniflorin was used as the internal standard.[7]

-

Sample Preparation: Deproteinization of plasma samples was done by adding acetonitrile.[7]

-

Chromatography: A Shimadzu VP-ODS column (250 x 4.6 mm i.d., 5 μm) was used.[7]

-

Mobile Phase: The mobile phase was a mixture of acetonitrile and 0.1% acetic acid in water (23:77, v/v) at a flow rate of 1 mL/min.[7]

-

Detection: The UV detector was set to a wavelength of 266 nm.[7]

-

-

Metabolism and Signaling Pathways

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in vivo. Four primary metabolic pathways have been identified: deglycosylation to its aglycone, hydrolysis of the ester bond to form vanillic acid, and direct conjugation with glucuronic acid or sulfate (Phase II reactions).[3] The intestinal microbial flora plays a significant role in its metabolism.[1][2] In rats, six metabolites of this compound were identified in vitro, with four of those also found in vivo.[1]

Caption: Metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Pharmacokinetic Studies

A typical workflow for determining the pharmacokinetic profile of a compound like this compound involves several key stages, from animal preparation and dosing to bioanalytical quantification and data modeling.

Caption: General experimental workflow for in vivo pharmacokinetic analysis.

Interaction with Farnesoid X Receptor (FXR) Signaling

This compound has been shown to exert protective effects against cholestatic liver injury, potentially through the activation of the Farnesoid X Receptor (FXR).[8] Activation of FXR by this compound regulates the expression of transporters and enzymes involved in bile acid homeostasis, leading to a therapeutic effect.[8]

Caption: this compound's proposed mechanism via FXR signaling in cholestasis.

Conclusion

The in vivo pharmacokinetic profile of this compound is defined by low oral bioavailability, rapid clearance, and extensive metabolism primarily mediated by gut microbiota and hepatic enzymes. The data compiled herein from rat and dog models provides a crucial baseline for drug development professionals. The variability in reported pharmacokinetic parameters highlights the influence of the analytical method used, with LC-MS/MS systems offering greater specificity over HPLC-UV methods, which may be prone to interference from metabolites.[9] Future research should focus on strategies to enhance the oral bioavailability of this compound, such as novel formulations, to fully leverage its therapeutic potential.

References

- 1. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of this compound in dog plasma by HPLC and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Targets of Picroside II in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, a major iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has demonstrated significant hepatoprotective effects in numerous preclinical studies. Its therapeutic potential stems from its ability to modulate a complex network of molecular pathways within hepatocytes, thereby mitigating cellular damage, inflammation, and metabolic dysregulation. This technical guide provides a comprehensive overview of the key molecular targets of this compound in liver cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Molecular Targets and Signaling Pathways

This compound exerts its hepatoprotective effects by targeting multiple signaling cascades involved in oxidative stress, apoptosis, lipid metabolism, and inflammation.

AMPK-Nrf2 Signaling Pathway: The Master Regulator of Oxidative Stress

This compound is a potent activator of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress.[1][2]

Mechanism of Action: this compound treatment leads to the phosphorylation and subsequent activation of AMPK.[1] Activated AMPK can then phosphorylate and activate Nrf2, promoting its translocation to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression. This cascade ultimately enhances the antioxidant capacity of hepatocytes, protecting them from oxidative damage.[1][2]

Signaling Pathway Diagram:

Regulation of Apoptosis: The Bcl-2/Bax Axis

This compound protects hepatocytes from apoptosis by modulating the expression of key proteins in the Bcl-2 family.[3][4]

Mechanism of Action: In response to cellular stress, the pro-apoptotic protein Bax is typically upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to the initiation of the intrinsic apoptosis cascade. This compound treatment has been shown to counteract this process by upregulating the expression of Bcl-2 and downregulating the expression of Bax.[3][4] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent apoptotic cell death.[3]

Signaling Pathway Diagram:

Modulation of Fatty Acid Metabolism

This compound has been shown to ameliorate hepatic steatosis by targeting key molecules involved in fatty acid uptake, synthesis, and gluconeogenesis.[5][6]

Mechanism of Action: this compound pretreatment has been observed to inhibit free fatty acid (FFA)-induced lipid accumulation in hepatocytes.[5] It achieves this by:

-

Attenuating Fatty Acid Uptake: Downregulating the expression of Fatty Acid Transport Protein 5 (FATP5).[5]

-

Inhibiting Lipogenesis: Decreasing the expression of key lipogenic regulators, including Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Stearoyl-CoA Desaturase 1 (SCD1).[5]

-

Suppressing Gluconeogenesis: Reducing the expression of Forkhead Box Protein O1 (FOXO1) and Phosphoenolpyruvate Carboxykinase (PEPCK).[5]

Logical Relationship Diagram:

Farnesoid X Receptor (FXR) Activation

This compound has been identified as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.

Mechanism of Action: Activation of FXR by this compound leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism. This can help protect hepatocytes from the toxic effects of bile acid accumulation during cholestatic liver injury.

Attenuation of Inflammatory Pathways

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways in hepatocytes.

Mechanism of Action:

-

TLR4/NF-κB Pathway: this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of Nuclear Factor-kappa B (NF-κB) activation. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

JAK2/STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), further contributing to its anti-inflammatory effects.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on its key molecular targets in hepatocytes.

Table 1: Effect of this compound on Protein and Gene Expression

| Target | Model System | Treatment | Change in Expression | Reference |

| p-AMPK/AMPK | Tyloxapol-induced NAFLD mice | This compound (80, 120, 160 mg/kg) | Increased | [1] |

| Nuclear Nrf2 | Tyloxapol-induced NAFLD mice | This compound (80, 120, 160 mg/kg) | Increased | [1] |

| Bcl-2 | D-GalN/LPS-induced liver injury | This compound (10 mg/kg) | Upregulated | [4] |

| Bax | D-GalN/LPS-induced liver injury | This compound (10 mg/kg) | Downregulated | [4] |

| FATP5 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | ~2-fold decrease vs. FFA | [5][7] |

| SREBP-1 (protein) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |

| SCD1 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | ~2-fold decrease vs. FFA | [5][7] |

| FOXO1 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |

| PEPCK (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |

| p-JAK2/JAK2 | SAP-induced hepatocellular injury | This compound | Decreased | [3] |

| p-STAT3/STAT3 | SAP-induced hepatocellular injury | This compound | Decreased | [3] |

Table 2: Effect of this compound on Biochemical Parameters

| Parameter | Model System | Treatment | Result | Reference |

| Cellular Lipid Accumulation | FFA-treated HepG2 cells | This compound (10 µM) | 30% reduction | [5] |

| ROS Production | FFA-treated HepG2 cells | This compound (10 µM) | 38.3% decrease | [8] |

| SOD Activity | D-GalN/LPS-induced liver injury | This compound (5, 10, 20 mg/kg) | Increased (dose-dependent) | [9] |

| MDA Levels | D-GalN/LPS-induced liver injury | This compound (5, 10, 20 mg/kg) | Decreased (dose-dependent) | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.

Cell Culture and In Vitro Models

-

Hepatocyte Cell Lines: HepG2, a human hepatoma cell line, is commonly used for in vitro studies.

-

Free Fatty Acid (FFA)-Induced Steatosis Model: To mimic non-alcoholic fatty liver disease (NAFLD), HepG2 cells are treated with a mixture of oleic acid and palmitic acid (typically in a 2:1 ratio) at concentrations ranging from 500 µM to 1 mM for 24 hours to induce lipid accumulation.[5][6] this compound is typically added as a pre-treatment for 2 hours before the addition of FFAs.[5]

Experimental Workflow for In Vitro FFA Model:

Animal Models of Liver Injury

-

Tyloxapol-Induced NAFLD Model: C57BL/6 mice are administered Tyloxapol (e.g., 500 mg/kg, intraperitoneally) to induce hyperlipidemia and subsequent hepatic steatosis.[1][2] this compound is typically administered orally or intraperitoneally prior to or following Tyloxapol injection.[1]

-

D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury: This model is used to study acute liver inflammation and apoptosis. Mice are co-injected with D-GalN (e.g., 700-800 mg/kg, i.p.) and a low dose of LPS (e.g., 10-50 µg/kg, i.p.).[4] this compound is administered prior to the D-GalN/LPS challenge.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

Protocol Overview:

-

Protein Extraction: Hepatocytes or liver tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-Nrf2, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of target genes.

Protocol Overview:

-

RNA Extraction: Total RNA is isolated from hepatocytes or liver tissue using a TRIzol-based method.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, which is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[10]

Protocol Overview:

-

Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.

-

Cell Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.[10]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Luciferase Reporter Assay for FXR Activation

This assay is used to determine if this compound can activate the Farnesoid X Receptor.

Protocol Overview:

-

Cell Transfection: HepG2 cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an FXR response element and a plasmid expressing FXR.[11][12] A Renilla luciferase plasmid is often co-transfected as an internal control.

-

Treatment: The transfected cells are treated with this compound or a known FXR agonist (positive control).

-

Luciferase Activity Measurement: After treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates FXR activation.

Conclusion

This compound demonstrates a multi-targeted pharmacological profile in hepatocytes, effectively counteracting key pathological processes in liver disease. Its ability to activate the AMPK-Nrf2 pathway, inhibit apoptosis, modulate lipid metabolism, activate FXR, and suppress inflammatory signaling underscores its potential as a promising therapeutic agent for the treatment of various liver disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the hepatoprotective mechanisms of this compound and advance its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-cmh.org [e-cmh.org]

- 8. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-lipid peroxidation and protection of liver mitochondria against injuries by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. signosisinc.com [signosisinc.com]

Picroside II: A Potent Modulator of the NLRP3 Inflammasome in Inflammatory Disease

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Picroside II, a bioactive iridoid glycoside, and its significant inhibitory effects on the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, contributes to the pathogenesis of a wide range of inflammatory diseases. This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further investigation and drug development efforts in this promising area.

Introduction to this compound and the NLRP3 Inflammasome

This compound is a primary active constituent isolated from the roots of Picrorhiza kurroa, a perennial herb used in traditional medicine for its anti-inflammatory and hepatoprotective properties.[1] Emerging evidence has highlighted its potential as a therapeutic agent by demonstrating its ability to modulate key inflammatory signaling pathways.[2][3]

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Activation of the NLRP3 inflammasome is a two-step process involving a priming signal, typically mediated by Toll-like receptors (TLRs) and the NF-κB pathway, and an activation signal, which can be triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Dysregulation of NLRP3 inflammasome activity is implicated in a host of inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and autoimmune diseases.[6]

This compound has been shown to exert its anti-inflammatory effects by targeting multiple components of the NLRP3 inflammasome pathway, thereby reducing the production of key inflammatory mediators.[1][6][7] This guide will explore the mechanisms of action, present the quantitative evidence of its efficacy, and provide detailed experimental protocols for studying the interaction between this compound and the NLRP3 inflammasome.

Quantitative Data: The Inhibitory Effects of this compound

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent inhibitory effects of this compound on key markers of NLRP3 inflammasome activation and upstream signaling pathways.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Components by this compound

| Cell Line | Inducer | This compound Concentration | Target Protein/Cytokine | Inhibition (%) | Reference |

| THP-1 macrophages | LPS + ATP | 60 µM | IL-1β secretion | Significant reduction | [7] |

| THP-1 macrophages | LPS + ATP | 60 µM | NLRP3 protein expression | Significant reduction | [7] |

| THP-1 macrophages | LPS + ATP | 60 µM | Pro-caspase-1 protein expression | Significant reduction | [7] |

| Mouse Chondrocytes | LPS | 25 µM | NLRP3 protein expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 50 µM | NLRP3 protein expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 25 µM | Caspase-1 expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 50 µM | Caspase-1 expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 25 µM | IL-1β expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 50 µM | IL-1β expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 25 µM | IL-18 expression | Significant reduction | [1] |

| Mouse Chondrocytes | LPS | 50 µM | IL-18 expression | Significant reduction | [1] |

Table 2: In Vivo Efficacy of this compound in Models of Inflammatory Disease

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| APP/PS1 Mice | Alzheimer's Disease | 20 mg/kg | Decreased cortical IL-1β, IL-6, TNF-α; Suppressed NLRP3, ASC, Caspase-1, and GSDMD expression. | [6] |

| APP/PS1 Mice | Alzheimer's Disease | 40 mg/kg | Decreased cortical IL-1β, IL-6, TNF-α; Suppressed NLRP3, ASC, Caspase-1, and GSDMD expression. | [6] |

| Mice | DSS-induced Ulcerative Colitis | Not specified | Decreased expression of NLRP3 inflammasomes and inflammatory factors. | [7] |

| STZ-induced Diabetic Mice | Diabetic Nephropathy | 10 mg/kg | Reduced serum levels of IL-1β, IL-6, TNF-α, and MCP-1. | [2][8] |

| STZ-induced Diabetic Mice | Diabetic Nephropathy | 20 mg/kg | Reduced serum levels of IL-1β, IL-6, TNF-α, and MCP-1. | [2][8] |

Signaling Pathways and Mechanisms of Action

This compound inhibits NLRP3 inflammasome activation through a multi-targeted approach, primarily by interfering with upstream signaling pathways that regulate the expression and activation of inflammasome components.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical priming signal for the NLRP3 inflammasome, responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[5] this compound has been demonstrated to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key signaling molecules.[1][2][9] By preventing the nuclear translocation of NF-κB, this compound effectively reduces the expression of NLRP3 and pro-IL-1β, thereby limiting the availability of these essential components for inflammasome assembly.[7]

References

- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 2. qascf.com [qascf.com]

- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qascf.com [qascf.com]

- 9. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Picroside II: Chemical Structure, Derivatives, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picroside II, a principal active iridoid glycoside from Picrorhiza kurroa, has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the chemical structure of this compound, its synthetic derivatives, and the underlying molecular mechanisms of action. A central focus is placed on the structure-activity relationship of novel this compound derivatives, with quantitative data presented to facilitate comparison. Detailed experimental protocols for the synthesis of derivatives and relevant bioassays are provided, alongside graphical representations of key signaling pathways modulated by this compound, to support further research and drug development endeavors.

Chemical Profile of this compound

This compound is a complex iridoid glycoside with the following chemical identifiers:

-

IUPAC Name : [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate[1][2]

-

Synonyms : Amphicoside, Vanilloyl catalpol, 6-Vanillylcatalpol[3][4][5]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthetic Derivatives of this compound and Biological Activity

The structural modification of this compound has been explored to enhance its therapeutic properties, such as bioavailability and efficacy. A notable study by Han et al. (2019) involved the synthesis of twelve derivatives of this compound and the evaluation of their hepatoprotective activities. While the specific structures of all twelve derivatives and their complete EC₅₀ values are detailed in the full publication, this guide summarizes the available data. The derivatives were synthesized through the esterification of this compound with various Boc-protected amino acids.

Quantitative Data on Hepatoprotective Activity

The hepatoprotective effects of this compound and its derivatives were assessed against H₂O₂-induced damage in SMMC-7721 cells. The following table summarizes the reported EC₅₀ values.

| Compound | EC₅₀ (µM) |

| This compound | 704.1 ± 123.1 |

| Derivative 2 | 6.064 ± 1.295 |

| Derivative 4 | 63.06 ± 11.77 |

| Silybin (Reference) | 116.6 |

Data sourced from Han et al. (2019). The specific structures of derivatives 2 and 4 are provided in the original publication.

Another approach to enhance the therapeutic potential of this compound involves the synthesis of triazole derivatives using "click chemistry". This strategy aims to improve the compound's low oral bioavailability and short in-vivo half-life.[8]

Experimental Protocols

General Synthesis of this compound Amino Acid Derivatives

The following is a general protocol for the synthesis of amino acid derivatives of this compound, based on the methodology described by Han et al. (2019).

Workflow for the Synthesis of this compound Derivatives:

Caption: General workflow for the synthesis of this compound derivatives.

Materials:

-

This compound

-

Boc-protected amino acid (e.g., Boc-Valine, Boc-Proline)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Pyridine (anhydrous)

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, water)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous pyridine.

-

Add the Boc-protected amino acid and DCC to the solution.

-

Stir the reaction mixture at room temperature (approximately 25°C) for 12 hours.[1]

-

After the reaction is complete (monitored by TLC), filter the mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the pyridine under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Hepatoprotective Activity Assessment using MTT Assay

The following is a detailed protocol for assessing the hepatoprotective activity of this compound and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for the MTT Assay:

Caption: Workflow for the MTT-based hepatoprotective assay.

Materials:

-

SMMC-7721 human hepatoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound and its derivatives

-

Hydrogen peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed SMMC-7721 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its derivatives for a predefined period (e.g., 24 hours).

-

Induce cellular damage by adding H₂O₂ to the cell culture medium and incubate for another 24 hours.

-

After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC₅₀ values for each compound.

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways.

Inhibition of the MAPK/NF-κB and NLRP3 Inflammasome Pathways

A primary mechanism of the anti-inflammatory action of this compound is through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, inhibits the activation of the NLRP3 inflammasome.

Caption: this compound inhibits inflammation by suppressing the MAPK/NF-κB and NLRP3 inflammasome pathways.

Activation of the Farnesoid X Receptor (FXR) Pathway

This compound has been shown to exert hepatoprotective effects in cholestatic liver injury through the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.

Caption: this compound promotes hepatoprotection by activating the FXR pathway, leading to the regulation of bile acid homeostasis.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. The development of its derivatives offers a viable strategy to improve its therapeutic potential. The elucidation of its mechanisms of action, particularly its role in modulating key inflammatory and metabolic signaling pathways, provides a solid foundation for its further investigation and clinical application. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, aiming to facilitate the translation of this compound and its derivatives from preclinical research to clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Hepatoprotective activity assessment of amino acids derivatives of picroside I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Picroside II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Picroside II, a valuable iridoid glycoside with significant therapeutic potential, primarily found in the medicinal plant Picrorhiza kurroa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology.

Introduction

This compound, along with its structural analog Picroside I, is a major active constituent of Picrorhiza kurroa, a perennial herb native to the Himalayan region. These compounds are known for their hepatoprotective, anti-inflammatory, and immunomodulatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological approaches, ensuring a sustainable supply for research and pharmaceutical development. This guide details the current understanding of the this compound biosynthetic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that involves the convergence of several major metabolic pathways: the mevalonate (MVA) and non-mevalonate (MEP) pathways, the shikimate/phenylpropanoid pathway, and the iridoid pathway. The final step in the formation of this compound is the esterification of the iridoid glucoside, catalpol, with vanillic acid.

Precursor Pathways

-

Mevalonate (MVA) and Non-mevalonate (MEP) Pathways: These two pathways, occurring in the cytosol and plastids respectively, are responsible for the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental building blocks for all terpenoids, including the iridoid backbone of this compound.

-

Shikimate/Phenylpropanoid Pathway: This pathway provides the aromatic acid moiety of this compound. It is hypothesized that vanillic acid, the immediate precursor to the acyl group of this compound, is synthesized from L-phenylalanine. A key proposed step in this pathway is the degradation of ferulic acid to produce vanillic acid[1].

-

Iridoid Pathway: This pathway synthesizes the core iridoid structure, catalpol, from geranyl pyrophosphate (GPP), which is formed by the condensation of IPP and DMAPP.

The Final Step: Esterification

The culmination of the biosynthetic pathway is the esterification of the hydroxyl group at the C-6 position of catalpol with vanilloyl-CoA. This reaction is catalyzed by a specific acyltransferase, which has been putatively identified as a member of the BAHD acyltransferase family[2][3][4][5].

Quantitative Data on this compound and its Precursors

The concentration of this compound and its precursors varies significantly depending on the plant tissue, age, and growing conditions. Understanding these variations is critical for optimizing extraction and for targeted metabolic engineering efforts.

| Compound | Plant Tissue | Concentration/Content | Reference |

| This compound | Roots/Rhizomes | 4.72% to 8.62% of dry weight | |

| Leaves | 1.93% to 7.03% of dry weight | ||

| Stolons | 1.3% to 2.6% of dry weight | [1] | |

| Callus Culture (16 weeks) | 6.34 ± 0.0012 mg/g | [6][7] | |

| Picroside I | Roots/Rhizomes | 0.54% to 2.43% of dry weight | |

| Leaves | 1.42% to 4.42% of dry weight | ||

| Callus Culture (16 weeks) | 16.37 ± 0.0007 mg/g | [6][7] | |

| Vanillic Acid | Stolons (High P-II content) | ~15 µg/g fresh weight | |

| Stolons (Low P-II content) | ~5 µg/g fresh weight | ||

| Ferulic Acid | Stolons (High P-II content) | ~2 µg/g fresh weight | |

| Stolons (Low P-II content) | ~1 µg/g fresh weight |

Table 1: Quantitative Analysis of this compound and Related Metabolites in Picrorhiza kurroa

| Precursor Treatment (in vitro shoot culture) | Resulting Change in Metabolite Content | Reference |

| Ferulic Acid (150 µM) | 2-fold increase in vanillic acid content | [1] |

| Cinnamic Acid + Catalpol (2.5 mg/100 mL) | 4.2-fold increase in Picroside-I production | [8][9] |

Table 2: Effects of Precursor Feeding on Picroside Biosynthesis

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in plant extracts.

4.1.1. Sample Preparation

-

Dry the plant material (e.g., roots, rhizomes, leaves) at 60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample and transfer it to a suitable extraction vessel.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Reconstitute the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

4.1.2. HPLC Conditions [10][11][12][13][14]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid or trifluoroacetic acid for better peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time. For example, a mixture of acetonitrile:water:acetic acid (18:82:0.4, v/v/v) can be used[10].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 265 nm[10] or 270 nm.

-

Injection Volume: 20 µL.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for quantification.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthetic pathway.

4.2.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial plant RNA extraction kit or a standard protocol like the Trizol method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Design or obtain validated primers for the target genes (e.g., genes encoding enzymes in the MEP, MVA, phenylpropanoid, and iridoid pathways) and a suitable reference gene (e.g., actin, ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system with a typical thermal cycling profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Visualizing the Pathway and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for HPLC-based quantification of this compound.

Experimental Workflow for qRT-PCR Analysis

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Conclusion

The biosynthesis of this compound is a multifaceted process that presents numerous opportunities for scientific investigation and biotechnological application. This technical guide provides a foundational understanding of the pathway, supported by quantitative data and detailed experimental protocols. The continued elucidation of the enzymatic steps and regulatory mechanisms will be instrumental in developing strategies for the enhanced and sustainable production of this medicinally important compound.

References

- 1. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Exogenous feeding of immediate precursors reveals synergistic effect on picroside-I biosynthesis in shoot cultures of Picrorhiza kurroa Royle ex Benth | Semantic Scholar [semanticscholar.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eijppr.com [eijppr.com]